Bismaleimide
Overview
Description
Mechanism of Action
Target of Action
Bismaleimide primarily targets the structural and mechanical properties of materials . It is used as a binding matrix in the fabrication of composite materials, such as those incorporating silicon carbide (SiC) .
Mode of Action
This compound interacts with its targets through a process known as copolymerization . This involves the combination of two or more monomers (in this case, this compound and another compound) to form a copolymer. The resulting material exhibits properties derived from each of the constituent monomers .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Michael addition . This is a reaction that introduces a branched structure to the this compound system, enhancing its toughness .
Result of Action
The result of this compound’s action is a marked improvement in the mechanical properties of the materials it is incorporated into . For example, when used as a binding matrix in combination with SiC, the resulting composite material exhibits increased flexural strength . Furthermore, the dielectric constant and dielectric loss of the cured resin decrease, and the breakdown field strength is raised .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the temperature plays a crucial role in the curing behavior of this compound-containing resin systems . Additionally, the resin content and molding density can impact the mechanical properties of the resulting composites .
Biochemical Analysis
Biochemical Properties
Bismaleimide plays a crucial role in biochemical reactions, particularly in the formation of cross-linked polymers. It interacts with various enzymes, proteins, and other biomolecules through its reactive maleimide groups. These groups can form covalent bonds with thiol groups in proteins, leading to the formation of stable thioether linkages . This interaction is highly specific and occurs under mild conditions, making this compound a valuable tool in protein conjugation and cross-linking studies .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby altering their function . Additionally, this compound can induce oxidative stress in cells, leading to changes in gene expression and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The maleimide groups in this compound react with thiol groups in proteins, forming stable thioether linkages . This reaction is highly specific and occurs under physiological conditions, making this compound an effective cross-linking agent. Additionally, this compound can inhibit enzyme activity by binding to their active sites, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal conditions, but it can degrade over time, especially under high temperatures or in the presence of moisture . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These effects are often studied in in vitro and in vivo models to understand the long-term impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively cross-link proteins without causing significant toxicity . At high doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These effects are dose-dependent and can vary depending on the specific animal model used in the study .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein cross-linking and polymer formation . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby altering their function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific cellular compartments, depending on its interactions with other biomolecules . These interactions can influence the localization and activity of this compound within cells .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . The compound can be directed to specific compartments through targeting signals and post-translational modifications . These modifications can influence the activity and function of this compound within cells, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-(Methylenedi-4,1-phenylene)bismaleimide is typically synthesized from cis-butenedioic anhydride and 4,4’-methylenedianiline . The reaction involves the formation of a this compound structure through a condensation reaction, which is then purified to obtain the final product.
Industrial Production Methods: The industrial production of 1,10-(methylenedi-4,1-phenylene)this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions: 1,10-(Methylenedi-4,1-phenylene)bismaleimide undergoes several types of chemical reactions, including:
Polymerization: It acts as a cross-linking agent in the polymerization of thermosetting resins.
Substitution Reactions: The compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Typically involves heating the compound with other monomers in the presence of a catalyst.
Substitution Reactions: Often carried out in the presence of a base or acid catalyst.
Major Products:
Thermosetting Polymers: Formed through polymerization reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
1,10-(Methylenedi-4,1-phenylene)bismaleimide has a wide range of scientific research applications, including:
Chemistry: Used as a cross-linking agent in the synthesis of advanced polymers and resins.
Biology: Investigated for its potential use in biomaterials and tissue engineering.
Medicine: Explored for its applications in drug delivery systems and medical devices.
Industry: Utilized in the production of flame retardant materials, high-performance composites, and adhesives.
Comparison with Similar Compounds
- N,N’-(1,3-Phenylene)dimaleimide
- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)
- N-Phenylmaleimide
Comparison: 1,10-(Methylenedi-4,1-phenylene)bismaleimide stands out due to its superior thermal and mechanical properties compared to similar compounds . Its unique structure allows for more efficient cross-linking, resulting in materials with enhanced performance characteristics .
Properties
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]methyl]phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-18-9-10-19(25)22(18)16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-20(26)11-12-21(23)27/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUPVDVFXZDTLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30352-38-6 | |
Record name | 1H-Pyrrole-2,5-dione, 1,1′-(methylenedi-4,1-phenylene)bis-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30352-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044381 | |
Record name | Bismaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13676-54-5 | |
Record name | Bismaleimidodiphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13676-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bismaleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013676545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13676-54-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole-2,5-dione, 1,1'-(methylenedi-4,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bismaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(methylenedi-p-phenylene)bismaleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N'-BISMALEIMIDO-4,4'-DIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I67AL345KM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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